5-氯代糖精

描述

Synthesis Analysis

The synthesis of saccharin derivatives, including 5-Chlorosaccharin, involves complex chemical processes. For instance, N-Chlorosaccharin has been utilized in Ritter-type reactions with alkenes, providing a method for electrophilic diamination of alkenes. This process results in the formation of labile beta-chloro sulfonylamidines, which can be further processed into imidazolines, indicating a versatile approach to modifying saccharin derivatives for various applications (Booker‐Milburn et al., 2003).

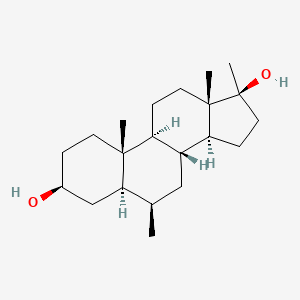

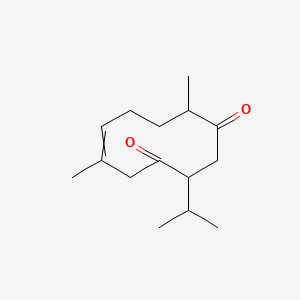

Molecular Structure Analysis

The molecular structure and spectroscopic properties of saccharin derivatives, including 5-Chlorosaccharin, have been extensively studied. Research on 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, a related compound, provides insight into the structural and electronic properties influenced by substituents like chlorine and hydroxyl groups. These studies highlight the complexity and the subtle electronic interactions within the molecular framework of saccharin derivatives, offering a foundation for understanding 5-Chlorosaccharin's structure (Gil, 2020).

Chemical Reactions and Properties

5-Chlorosaccharin participates in various chemical reactions, demonstrating a range of properties. For example, it has been shown to act as a strong chlorinating reagent in water, stronger than chloramine-T or N-chlorosuccinimide, suggesting its potential utility in detoxifying or chlorinating applications. This capability is supported by its stability and solubility in different solvents, pointing to its adaptability in various chemical processes (Dawn et al., 1970).

Physical Properties Analysis

The physical properties of saccharin derivatives are crucial for their application and handling. While specific studies on 5-Chlorosaccharin's physical properties were not found in the provided research, the general understanding of saccharin derivatives suggests that factors such as solubility, stability, and melting points are significant. These properties are influenced by the compound's molecular structure and the presence of substituents, which can alter interactions with solvents and other chemicals.

Chemical Properties Analysis

The chemical properties of 5-Chlorosaccharin, including reactivity and stability, are defined by its molecular structure. Its chlorinating ability, as demonstrated in various reactions, underscores its reactivity towards other compounds. Furthermore, the study on the conversion of sugars and polysaccharides to 5-chloromethyl furfural using microwave heating highlights the potential of saccharin derivatives in synthesizing valuable bio-platform molecules, showcasing the chemical versatility of these compounds (Breeden et al., 2013).

科学研究应用

氯化试剂N-氯代糖精在水中表现出很强的氯化性质,使其成为比常用的氯胺-T或N-氯代琥珀酰亚胺更强的氯化剂。其在各种溶剂中的溶解性和稳定性也表明了作为解毒或氯化试剂的潜在应用 (H. Dawn 等人,1970)。

有机化学中的 Ritter 型反应该化合物在乙腈中与烯烃发生 Ritter 型反应,促进烯烃的亲电二胺化。这个过程产生 β-氯磺酰胺,可进一步转化为咪唑啉,为有机合成提供了一种通用方法 (K. Booker‐Milburn 等人,2003)。

碳水化合物转化为 5-氯甲基糠醛 (CMF)5-氯代糖精用于在两相体系中将各种碳水化合物转化为 5-氯甲基糠醛 (CMF)。这个过程对于将可再生资源(如木粉和纸浆)转化为 CMF 非常重要,展示了其在可持续化学合成中的应用 (W. Gao 等人,2013)。

合成三糖类似物5-氯代糖精在合成三糖类似物中发挥作用。这些类似物是 N-乙酰葡糖胺基转移酶 V 等酶的底物,这对于理解糖蛋白中的碳水化合物链识别至关重要 (I. Lindh 和 O. Hindsgaul,1991)。

药物/基因递送的纳米载体开发它的衍生物硫酸软骨素 (ChS) 在药物和基因递送系统的纳米载体开发中得到探索。这些载体表现出生物相容性和生物降解性等优异特性,这对于制药和生物医学应用至关重要 (Lili Zhao 等人,2015)。

高效液相色谱中的手性分离包括 5-氯代糖精在内的多糖衍生物被用作高效液相色谱 (HPLC) 中的手性固定相,用于手性分离,证明了它们在分析化学中的实用性 (Y. Okamoto 等人,1998)。

合成寡糖研究它是合成寡糖研究中不可或缺的一部分,特别是在合成糖缀合物方面,糖缀合物在生物学研究和药物发现中很重要。合成方法的进步,包括一步多步操作和会聚策略,突出了其在碳水化合物化学中的重要性 (T. Boltje 等人,2009)。

属性

IUPAC Name |

5-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQCRDCROUYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183333 | |

| Record name | 5-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29083-16-7 | |

| Record name | 5-Chlorosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029083167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604U63F4WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 5-chlorosaccharin metabolized in rats, and does it hydrolyze in vivo?

A1: Research indicates that 5-chlorosaccharin demonstrates high stability within the rat model. Following oral administration, it's primarily excreted unchanged in urine []. Specifically, 76% of the administered dose was recovered in urine within 24 hours, reaching 81% after 4 days []. Crucially, minimal hydrolysis to 5-chloro-2-sulphamoylbenzoic acid was observed, with less than 0.5% conversion detected []. This suggests that 5-chlorosaccharin remains largely intact during metabolism in rats.

Q2: Does the structure of 5-chlorosaccharin influence its interaction with taste receptors compared to other saccharin derivatives?

A2: Interestingly, while both saccharin and 5-chlorosaccharin elicited gustatory responses in gerbils, their potency differed. Saccharin showed a stronger stimulation of taste receptors compared to 5-chlorosaccharin []. This suggests that the chlorine atom at the 5-position might influence the binding affinity to taste receptors, leading to a slightly weaker sweet taste perception in the gerbil model []. Further research is needed to fully elucidate the structure-activity relationship.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)

![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)